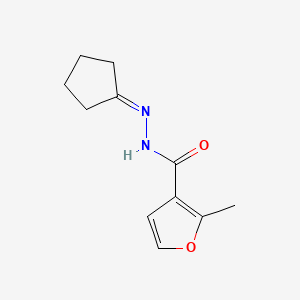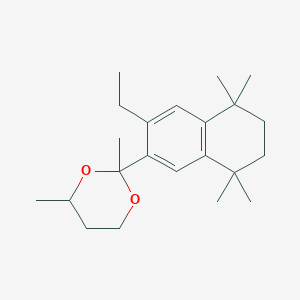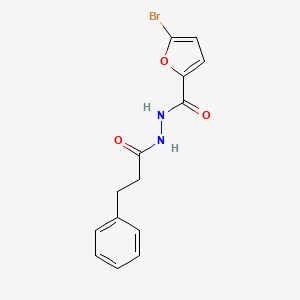![molecular formula C21H21N5 B12458670 2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B12458670.png)
2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a dimethylamino phenyl group, and a tetrahydro-naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction is usually carried out in ethanol at room temperature, providing a simple and efficient route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc ferrite modified with dimethylglyoxime have been employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in organic synthesis.
作用機序
The mechanism by which 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
類似化合物との比較
Similar Compounds
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-7-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: This compound shares a similar core structure but differs in the presence of an oxo group and a phenyl substituent.
2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES: These compounds have a similar amino and carbonitrile functionality but differ in the heterocyclic core.
Uniqueness
The uniqueness of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE lies in its tetrahydro-naphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
特性
分子式 |
C21H21N5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C21H21N5/c1-26(2)15-9-7-14(8-10-15)19-17-6-4-3-5-16(17)18(11-22)20(25)21(19,12-23)13-24/h5,7-10,17,19H,3-4,6,25H2,1-2H3 |
InChIキー |
GHOSEHVBNZLUNA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12458601.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide](/img/structure/B12458629.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide](/img/structure/B12458635.png)
![3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B12458641.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12458646.png)

![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)
